molecular formula C20H18ClNP+ B12059752 cyanomethyl(triphenyl)phosphanium;hydrochloride

cyanomethyl(triphenyl)phosphanium;hydrochloride

Cat. No.: B12059752
M. Wt: 338.8 g/mol
InChI Key: ARPLQAMUUDIHIT-UHFFFAOYSA-N
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Description

. It is a white to almost white solid that is hygroscopic and has a melting point of 268-270°C . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanomethyl(triphenyl)phosphanium;hydrochloride can be synthesized through the reaction of triphenylphosphine with cyanomethyl chloride. The reaction typically takes place in an inert atmosphere at room temperature . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is produced in bulk and purified using industrial-scale recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl(triphenyl)phosphanium;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, solvents like dichloromethane, and other reactants specific to the desired product. Reaction conditions vary depending on the type of reaction but often involve room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving this compound include alkenes, phosphonium-iodonium ylides, and α,β-unsaturated esters, amides, and nitriles .

Mechanism of Action

The mechanism of action of cyanomethyl(triphenyl)phosphanium;hydrochloride involves its role as a reactant in various chemical reactions. It acts as a nucleophile in Wittig reactions, forming alkenes through the reaction with carbonyl compounds . In condensation reactions, it facilitates the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the desired product.

Comparison with Similar Compounds

Cyanomethyl(triphenyl)phosphanium;hydrochloride can be compared with other similar compounds, such as:

    Triphenylphosphine: Used in similar reactions but lacks the cyanomethyl group.

    Triphenylphosphonium chloride: Similar structure but without the cyanomethyl group.

    Benzyltriphenylphosphonium chloride: Similar structure with a benzyl group instead of a cyanomethyl group.

The uniqueness of this compound lies in its cyanomethyl group, which imparts specific reactivity and properties that are different from other triphenylphosphonium compounds .

Properties

Molecular Formula

C20H18ClNP+

Molecular Weight

338.8 g/mol

IUPAC Name

cyanomethyl(triphenyl)phosphanium;hydrochloride

InChI

InChI=1S/C20H17NP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1;

InChI Key

ARPLQAMUUDIHIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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